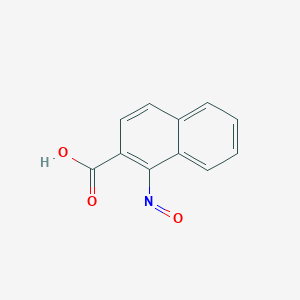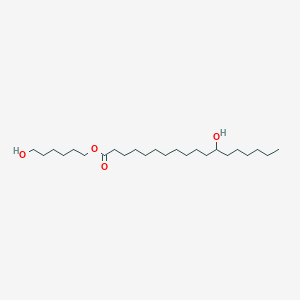
6-Hydroxyhexyl 12-hydroxyoctadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxyhexyl 12-hydroxyoctadecanoate is a compound that belongs to the class of hydroxy fatty acids It is characterized by the presence of hydroxyl groups at the 6th and 12th positions of the hexyl and octadecanoate chains, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxyhexyl 12-hydroxyoctadecanoate typically involves the hydroxylation of unsaturated fatty acids. One method involves the catalytic hydroxylation of plant oils using a catalyst such as Fe(III) citrate monohydrate in the presence of oxidizing agents like Na₂S₂O₈ . The reaction conditions are optimized to achieve selective hydroxylation, resulting in the formation of hydroxy-conjugated derivatives.
Industrial Production Methods
Industrial production of this compound can be achieved through similar catalytic processes, with a focus on scalability and efficiency. The use of plant oils as a renewable biomass source is advantageous for industrial applications, as it reduces energy consumption and processing steps .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxyhexyl 12-hydroxyoctadecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated fatty acids.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Na₂S₂O₈ and reducing agents such as hydrogen gas in the presence of a catalyst. The reaction conditions are typically mild to moderate temperatures and pressures to ensure selective transformations .
Major Products Formed
The major products formed from these reactions include hydroxy-conjugated derivatives, ketones, aldehydes, and saturated fatty acids .
Scientific Research Applications
6-Hydroxyhexyl 12-hydroxyoctadecanoate has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various hydroxy fatty acid derivatives.
Medicine: It is investigated for its potential therapeutic effects, including its role in modulating biological pathways.
Mechanism of Action
The mechanism of action of 6-Hydroxyhexyl 12-hydroxyoctadecanoate involves its interaction with molecular targets and pathways. The hydroxyl groups play a crucial role in its biological activity, allowing it to interact with enzymes and receptors. The compound’s antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
12-Hydroxyoctadecanoic Acid: A hydroxy fatty acid with a hydroxyl group at the 12th position.
Methyl 12-Hydroxystearate: A methyl ester derivative of 12-hydroxyoctadecanoic acid.
Ricinoleic Acid: An unsaturated hydroxy fatty acid with a hydroxyl group at the 12th position.
Uniqueness
6-Hydroxyhexyl 12-hydroxyoctadecanoate is unique due to the presence of hydroxyl groups at both the 6th and 12th positions, which imparts distinct chemical and biological properties.
Properties
CAS No. |
112305-16-5 |
|---|---|
Molecular Formula |
C24H48O4 |
Molecular Weight |
400.6 g/mol |
IUPAC Name |
6-hydroxyhexyl 12-hydroxyoctadecanoate |
InChI |
InChI=1S/C24H48O4/c1-2-3-4-13-18-23(26)19-14-9-7-5-6-8-10-15-20-24(27)28-22-17-12-11-16-21-25/h23,25-26H,2-22H2,1H3 |
InChI Key |
JNOXRHRBMQDEBY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCCCCCCCCC(=O)OCCCCCCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


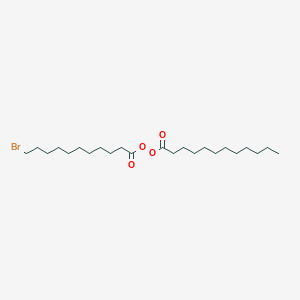
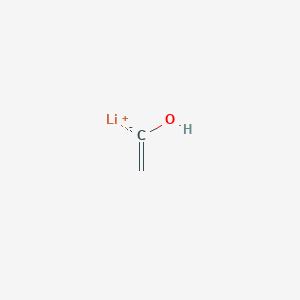

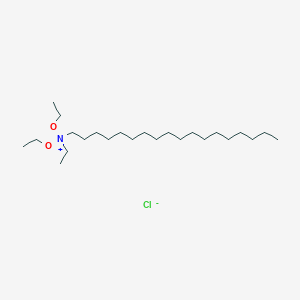
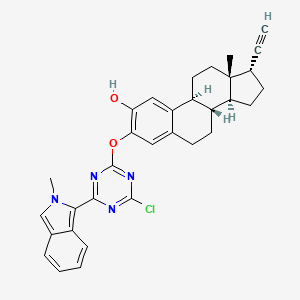
![3-Nitro-N-(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)-1H-pyrrol-2-amine](/img/structure/B14310118.png)
![2,2-Dimethyl-1,1-bis[(propan-2-yl)oxy]propane](/img/structure/B14310123.png)
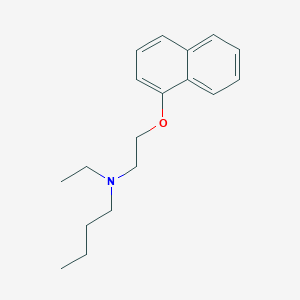
![4-[(4-Cyanophenyl)tellanyl]benzamide](/img/structure/B14310129.png)
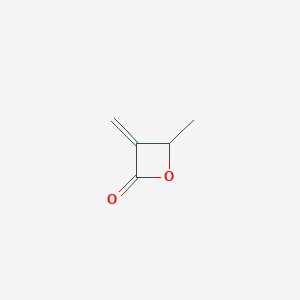
![Ethyl {[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetate](/img/structure/B14310138.png)
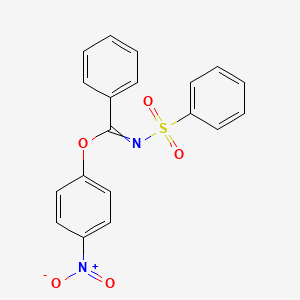
![2-[(4-Bromoanilino)methyl]-4-tert-butylphenol](/img/structure/B14310162.png)
